[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate
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Overview
Description
[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a chromen-4-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the chromen-4-one core.
Glycosylation: The chromen-4-one core is then glycosylated using a glycosyl donor, such as acetobromoglucose, in the presence of a Lewis acid catalyst like boron trifluoride etherate.
Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride and a base, such as pyridine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the condensation and glycosylation steps.
Purification: Employing chromatographic techniques for purification.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-4-one moiety can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate is studied for its antioxidant properties. It scavenges free radicals and protects cells from oxidative stress.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It has shown promise in preclinical studies for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.
Mechanism of Action
The mechanism of action of [2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals by donating hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation through the downregulation of cyclins and cyclin-dependent kinases.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer activity.
Luteolin: A flavonoid with potent anti-inflammatory effects.
Uniqueness
[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. This unique structure also contributes to its distinct biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H22O12 |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
[2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C23H22O12/c1-9(25)32-22-19(31)17(29)15(8-24)34-23(22)35-21-18(30)16-13(28)6-12(27)7-14(16)33-20(21)10-2-4-11(26)5-3-10/h2-7,15,17,19,22-24,26-29,31H,8H2,1H3 |
InChI Key |
MWEQHAGXLGTSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O |
Origin of Product |
United States |
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